Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate
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Overview
Description
Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group, an iodomethyl group, and a methyl group attached to a morpholine ring, which is further esterified with a carboxylate group. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Iodomethylation: The iodomethyl group is introduced through the reaction of the morpholine derivative with iodomethane in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the morpholine derivative with methyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the iodomethyl group reacts with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-benzylmorpholine-3-carboxylate: Lacks the iodomethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 6-(iodomethyl)-6-methylmorpholine-3-carboxylate: Lacks the benzyl group, which may affect its biological activity and specificity.
Methyl 4-benzyl-6-methylmorpholine-3-carboxylate: Lacks the iodomethyl group, reducing its potential as an alkylating agent.
Uniqueness
Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate is unique due to the presence of both the benzyl and iodomethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H20INO3 |
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Molecular Weight |
389.23 g/mol |
IUPAC Name |
methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate |
InChI |
InChI=1S/C15H20INO3/c1-15(10-16)11-17(8-12-6-4-3-5-7-12)13(9-20-15)14(18)19-2/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
XVOZHFDPRUOZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)OC)CC2=CC=CC=C2)CI |
Origin of Product |
United States |
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